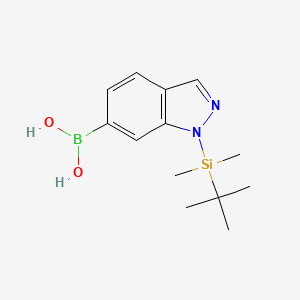
(1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid is a boronic acid derivative that has garnered attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to an indazole ring, which is further modified with a tert-butyldimethylsilyl group. The combination of these functional groups imparts distinct chemical properties, making it valuable for various applications in synthetic chemistry and scientific research.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through cyclization reactions involving hydrazines and ortho-substituted aromatic compounds.
Introduction of the Boronic Acid Group: The boronic acid group is introduced via borylation reactions, often using reagents such as bis(pinacolato)diboron or boronic acid derivatives.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using flow microreactor systems for efficient and sustainable synthesis, and ensuring high purity and yield .
化学反应分析
Types of Reactions: (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to boranes.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or sodium periodate (NaIO₄) are commonly used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Palladium catalysts (e.g., Pd(PPh₃)₄) and bases like potassium carbonate (K₂CO₃) are used in Suzuki-Miyaura reactions.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid has diverse applications in scientific research:
作用机制
The mechanism of action of (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, facilitating the formation of boronate esters. This property is exploited in the design of enzyme inhibitors and sensors . The tert-butyldimethylsilyl group provides steric protection, enhancing the compound’s stability and reactivity in specific reactions .
相似化合物的比较
(1-(tert-Butyldimethylsilyl)-1H-indol-5-yl)boronic acid: Similar structure but with an indole ring instead of an indazole ring.
(1-(tert-Butyldimethylsilyl)-5-methyl-1H-indole-3-boronic acid pinacol ester: Another related compound with a pinacol ester group.
Uniqueness: (1-(tert-Butyldimethylsilyl)-1H-indazol-6-yl)boronic acid is unique due to the presence of the indazole ring, which imparts distinct electronic and steric properties compared to indole derivatives. This uniqueness makes it valuable for specific applications in synthetic chemistry and drug development .
属性
分子式 |
C13H21BN2O2Si |
|---|---|
分子量 |
276.22 g/mol |
IUPAC 名称 |
[1-[tert-butyl(dimethyl)silyl]indazol-6-yl]boronic acid |
InChI |
InChI=1S/C13H21BN2O2Si/c1-13(2,3)19(4,5)16-12-8-11(14(17)18)7-6-10(12)9-15-16/h6-9,17-18H,1-5H3 |
InChI 键 |
OTVZDYWWLZSNGI-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(C=C1)C=NN2[Si](C)(C)C(C)(C)C)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















